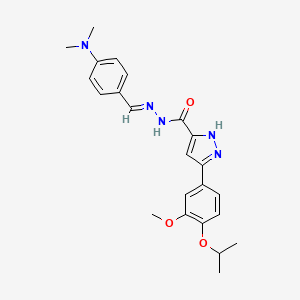

![molecular formula C5H8N4O2S B2904726 (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 332898-05-2](/img/structure/B2904726.png)

(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

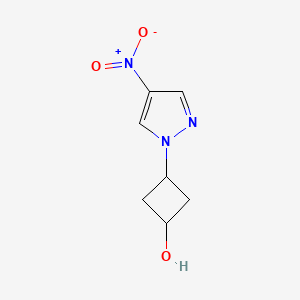

“(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C5H8N4O2S and a molecular weight of 188.21 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H8N4O2S . The SMILES representation is CC1=NN=C(N1N)SCC(=O)O .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound plays a crucial role in synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it is utilized in forming methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing a method to link amino acid derivatives to triazoloquinoxaline moieties, which could have implications in drug design and development (Fathalla, 2015).

Structural and Molecular Studies

Structural and molecular studies of the compound reveal insights into its stability and tautomerism, critical for understanding its reactivity and potential applications. Research on its molecular structure, conformers, and tautomers, investigated through X-ray diffraction and theoretical methods, provides foundational knowledge for further chemical modifications and applications (Zubatyuk et al., 2008).

Applications in Supramolecular Chemistry

The compound's role extends to supramolecular chemistry, where it contributes to the engineering of three-dimensional structures, such as chains of porous nanoballs. This application highlights its potential in creating novel materials with specific properties, useful in catalysis, drug delivery, and material science (Naik et al., 2010).

Antimicrobial Activity and Pharmacological Studies

While focusing on scientific research applications and excluding drug use, dosage, and side effects, it's notable that derivatives of this compound have been explored for their antimicrobial activities. This indicates its role in developing new compounds with potential therapeutic applications, further emphasizing the importance of understanding its chemical properties and synthesis pathways for broader applications in health sciences (Taha & El-Badry, 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to exhibit multidirectional biological activity . They have been reported to interact with various targets, including enzymes like cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51) , and matrix metalloproteinase-1 (MMP-1) .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They can interact with d-orbitals of any metal to provide a protective film .

Biochemical Pathways

1,2,4-triazole derivatives have been associated with the inhibition of the cyp51 enzyme , which plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Pharmacokinetics

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit a wide range of therapeutic effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid. For instance, the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, have led to considerable environmental pollution, which can affect the action of such compounds .

Eigenschaften

IUPAC Name |

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c1-3-7-8-5(9(3)6)12-2-4(10)11/h2,6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVVDLCFRZJOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

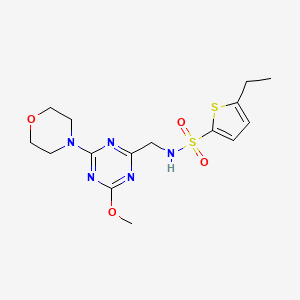

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2904645.png)

![2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2904652.png)

![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)

![2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2904658.png)

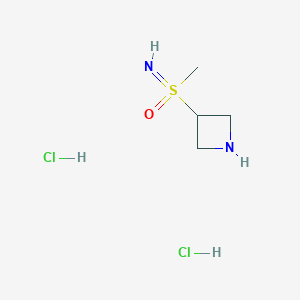

![2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide](/img/structure/B2904659.png)

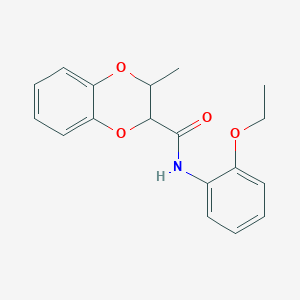

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2904662.png)

![2-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]furan-3-carboxylic acid](/img/structure/B2904666.png)